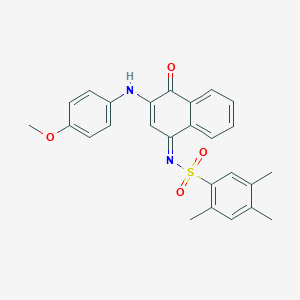
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. MTS is a sulfonamide derivative that has been found to exhibit potent anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of MTS is not fully understood. However, it has been proposed that MTS exerts its anti-cancer effects through multiple pathways. MTS has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. MTS has also been found to induce oxidative stress and disrupt mitochondrial function, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
MTS has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MTS has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, MTS has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MTS is its potent anti-cancer properties. It has been found to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of MTS is its poor solubility in water, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of MTS for maximum efficacy.
Orientations Futures
There are several future directions for research on MTS. One area of interest is the development of novel formulations of MTS that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of MTS and the pathways involved in its anti-cancer effects. Additionally, further studies are needed to determine the safety and efficacy of MTS in vivo and its potential for clinical use as an anti-cancer agent.
Conclusion:
In conclusion, MTS is a sulfonamide derivative that exhibits potent anti-cancer properties. It has been extensively studied for its cytotoxicity against a wide range of cancer cell lines and its ability to inhibit angiogenesis and induce apoptosis. Further research is needed to determine the optimal dosage and administration of MTS and its potential for clinical use as an anti-cancer agent.
Méthodes De Synthèse
MTS can be synthesized through a multistep process starting from 2,4,5-trimethylbenzenesulfonyl chloride and 4-methoxyaniline. The synthesis involves the condensation of 4-methoxyaniline with 1,4-naphthoquinone in the presence of an acid catalyst to form the intermediate 3-(4-methoxyanilino)-1,4-naphthoquinone. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product, MTS.
Applications De Recherche Scientifique
MTS has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MTS has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-23-15-24(26(29)22-8-6-5-7-21(22)23)27-19-9-11-20(32-4)12-10-19/h5-15,27H,1-4H3/b28-23- |
Clé InChI |
IHSPBHJORXGOQB-NFFVHWSESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)

![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
